

# (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole chemical properties

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## Compound of Interest

Compound Name:	2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
Cat. No.:	B027050

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An In-Depth Technical Guide to the Chemical Properties of **(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole**, a critical chiral intermediate in modern pharmaceutical synthesis. Our focus is to deliver not just data, but actionable insights into its chemical behavior, synthesis, and handling, tailored for researchers and drug development professionals.

## Introduction: A Cornerstone Intermediate for Dopamine Agonists

**(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole**, also known by its CAS number 106092-09-5, is a heterocyclic diamine of significant interest in medicinal chemistry.<sup>[1]</sup> Its primary importance lies in its role as the key building block for the synthesis of Pramipexole, a potent non-ergot dopamine agonist.<sup>[2][3][4][5][6]</sup> Pramipexole is widely prescribed for the management of Parkinson's disease and Restless Legs Syndrome (RLS), where it acts by stimulating dopamine receptors in the brain.<sup>[2][7][8][9][10]</sup>

The specific (S)-enantiomer is crucial as it dictates the stereochemistry of the final active pharmaceutical ingredient (API), which is essential for its therapeutic efficacy and safety.<sup>[11]</sup>

Beyond its role as a precursor, the compound itself exhibits activity as a dopamine autoreceptor agonist.[\[12\]](#) Understanding the chemical properties of this intermediate is therefore fundamental to ensuring the quality, yield, and scalability of Pramipexole production.

## Physicochemical and Structural Properties

The molecule's structure features a benzothiazole ring system fused to a saturated cyclohexane ring, with amino groups at the C2 and C6 positions.[\[11\]](#) The chiral center at the C6 position is in the (S)-configuration. This unique arrangement of functional groups governs its reactivity and physical characteristics.

## Core Data Summary

Property	Value	Source(s)
IUPAC Name	(6S)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine	<a href="#">[1]</a>
Synonyms	(-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)-N-Despropyl Pramipexole	<a href="#">[12]</a> <a href="#">[13]</a>
CAS Number	106092-09-5	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>11</sub> N <sub>3</sub> S	<a href="#">[1]</a> <a href="#">[11]</a> <a href="#">[14]</a>
Molecular Weight	169.25 g/mol	<a href="#">[1]</a> <a href="#">[11]</a> <a href="#">[14]</a>
Appearance	White to off-white solid/powder	<a href="#">[11]</a> <a href="#">[15]</a>
Melting Point	228-230 °C	<a href="#">[11]</a> <a href="#">[15]</a>
Boiling Point	359.0 ± 42.0 °C (Predicted)	<a href="#">[11]</a>
Solubility	Sparingly soluble in methanol, slightly soluble in water	<a href="#">[11]</a>

## Chemical Structure Visualization

Caption: Chemical structure of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole.

# Synthesis and Manufacturing Insights

The synthesis of **(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole** is a multi-step process that demands precise control over reaction conditions to achieve high purity and the correct stereochemistry. A common and scalable route begins with 4-acetamidocyclohexanone.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Synthetic Workflow Diagram

Caption: A common synthetic route to the target compound.

## Detailed Experimental Protocol

This protocol is a synthesized representation of methods described in the literature and should be adapted and optimized for specific laboratory conditions.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

### Step 1: Synthesis of 2-Bromo-4-acetamidocyclohexanone

- **Rationale:** The initial step activates the cyclohexanone ring for subsequent cyclization. Bromination occurs at the alpha-carbon to the carbonyl group. Using water as a solvent is a greener and often more efficient choice than traditional glacial acetic acid.
- **Procedure:**
  - Dissolve 4-acetamidocyclohexanone in water.
  - Slowly add a stoichiometric amount of bromine ( $\text{Br}_2$ ) to the solution while maintaining the temperature, typically below 30°C, to control selectivity and minimize side reactions.
  - Stir the reaction mixture until analysis (e.g., by TLC or LC-MS) indicates complete consumption of the starting material. The product of this step is typically used directly in the next stage without isolation.

### Step 2: Formation of the Thiazole Ring

- **Rationale:** Thiourea acts as a dinucleophilic reagent. One amine group attacks the carbonyl carbon, and the thiol tautomer attacks the carbon bearing the bromine, leading to cyclization and the formation of the 2-aminothiazole ring system.

- Procedure:
  - To the aqueous solution from Step 1, add thiourea.
  - Heat the mixture to reflux (around 80-100°C) for several hours. The reaction progress is monitored until the brominated intermediate is consumed.

#### Step 3: Hydrolysis of the Acetamido Group

- Rationale: The N-acetyl protecting group on the 6-amino function must be removed to yield the final diamine. Strong acidic conditions are required to hydrolyze the amide bond.
- Procedure:
  - Add a strong acid, typically an aqueous solution of hydrobromic acid (HBr), directly to the reaction mixture.
  - Maintain reflux until the hydrolysis is complete. This step cleaves the acetyl group, yielding the dihydrobromide salt of the target compound.

#### Step 4: Isolation of the Free Base

- Rationale: The final step involves neutralizing the acid salt to precipitate the desired free base, which can then be isolated.
- Procedure:
  - Cool the reaction mixture in an ice bath.
  - Carefully adjust the pH to approximately 11-12 using a strong base, such as 30% sodium hydroxide (NaOH) solution. This neutralization step causes the free base to precipitate out of the solution.
  - Stir the resulting slurry at a low temperature (e.g., 5°C) to maximize crystallization.
  - Collect the solid product by filtration, wash with chilled water to remove residual salts, and dry under vacuum.

## Chemical Reactivity and Conversion to Pramipexole

The reactivity of **(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole** is dominated by its two amino groups. The 2-amino group is part of a guanidinyl-like system within the thiazole ring, making it less nucleophilic than the 6-amino group, which is a primary aliphatic amine. This difference in reactivity is exploited in the synthesis of Pramipexole, allowing for selective alkylation at the 6-position.

## Key Reaction: Synthesis of Pramipexole

The conversion to Pramipexole involves the selective N-propylation of the 6-amino group.[\[2\]](#)[\[3\]](#)  
[\[5\]](#)

Caption: Conversion of the intermediate to Pramipexole.

## Protocol for Pramipexole Synthesis

- Rationale: A common method involves acylation of the more nucleophilic 6-amino group with a propionylating agent, followed by reduction of the resulting amide to the amine. This two-step process provides better control and selectivity compared to direct alkylation, which can lead to over-alkylation.
- Procedure (Acylation-Reduction):
  - Acylation: Dissolve **(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole** in a suitable aprotic solvent. Add a base to act as a proton scavenger. Cool the mixture and slowly add propionyl chloride or propionic anhydride. Stir until acylation is complete.
  - Reduction: Isolate the intermediate amide. Dissolve it in a solvent like tetrahydrofuran (THF). Add a reducing agent (e.g., lithium aluminum hydride, LAH) carefully at a reduced temperature. After the reaction is complete, quench the excess reducing agent and work up the reaction to isolate Pramipexole.
  - Purification: The crude Pramipexole is often converted to its dihydrochloride monohydrate salt for improved stability and handling, followed by recrystallization to achieve pharmaceutical-grade purity.[\[2\]](#)[\[9\]](#)

## Spectroscopic Characterization

Full characterization of **(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole** is essential for quality control. While detailed spectra are proprietary to manufacturers, standard analytical techniques are used:

- NMR Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To confirm the chemical structure, connectivity, and stereochemistry.
- Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
- Infrared (IR) and Raman Spectroscopy: To identify characteristic functional groups, such as N-H and C=N vibrations. Raman spectra data for this compound is available through commercial suppliers.[\[1\]](#)
- Chiral HPLC: To determine the enantiomeric purity, a critical quality attribute.

## Safety, Handling, and Storage

As with any active chemical intermediate, proper safety protocols are mandatory.

## Hazard Identification

Based on aggregated GHS data, this compound presents the following hazards:[\[1\]](#)[\[14\]](#)

- Skin Irritation (H315): Causes skin irritation.
- Eye Irritation (H319): Causes serious eye irritation.
- Respiratory Irritation (H335): May cause respiratory irritation.

## Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.
- Storage Conditions: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place, often under an inert atmosphere (e.g., argon or nitrogen).[\[11\]](#)[\[15\]](#) Recommended storage temperature is typically between 2-8°C.[\[11\]](#)

## Conclusion

**(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole** is more than just a precursor; it is a precisely engineered molecule whose chemical properties are fundamental to the successful synthesis of the vital drug Pramipexole. A thorough understanding of its synthesis, reactivity, and handling is indispensable for any scientist or researcher working in the field of dopamine agonists and neurodegenerative disease therapeutics. The methodologies and data presented in this guide provide a solid foundation for further research and development efforts.

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